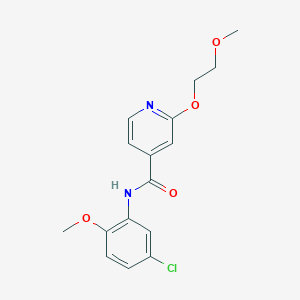

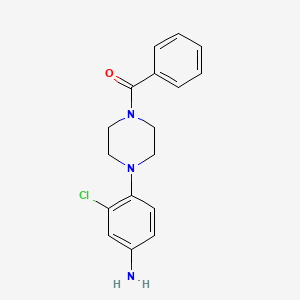

N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

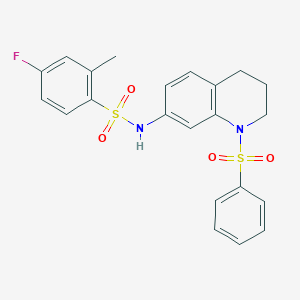

N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N2O2 and its molecular weight is 343.25. The purity is usually 95%.

BenchChem offers high-quality N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Compound Synthesis

Research into compounds structurally related to N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride has led to insights into their chemical reactivity and synthesis processes. Chlorocarbonylketenes, for example, react under mild conditions with cyanamides to form 2-amino-1,3-oxazin-4-one derivatives in mostly good yields, showcasing the potential for creating complex molecules through relatively straightforward reactions (Ried & Nenninger, 1990). This area of research opens up possibilities for the development of new pharmaceuticals and materials.

Antimicrobial Activities

Heterocyclic compounds, including those related to N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride, have been explored for their biological activities, particularly their antimicrobial properties. One study utilized 2-arylhydrazononitriles as synthons for the preparation of a wide variety of new, uniquely substituted heterocyclic substances, demonstrating promising antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as yeast (Behbehani et al., 2011). This suggests potential applications in developing novel antimicrobial agents.

Enzyme Inhibition for Medical Applications

The synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including structural analogs of the compound , have shown significant biological activity, particularly as inhibitors of enzymes like tyrosinase. This is important for medical applications such as the treatment of hyperpigmentation disorders. One study found that among the synthesized compounds, certain derivatives exhibited minimal toxicity and high inhibitory potential, pointing towards their utility in formulating depigmentation drugs with fewer side effects (Raza et al., 2019).

Mechanistic Insights into Drug Synthesis

Investigating the synthesis of similar compounds provides deep mechanistic insights that are crucial for pharmaceutical manufacturing. For instance, the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction where understanding the equilibrium and reaction conditions is essential for optimizing yields (Jansson et al., 2006). Such studies not only contribute to the body of knowledge regarding chemical synthesis but also inform the development and production of clinically relevant drugs.

Anticonvulsant Potential

Research into the anticonvulsant activities of compounds structurally related to N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride has highlighted their potential in treating seizures. For example, the synthesis and evaluation of N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown these compounds to be potent in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, suggesting a promising avenue for the development of new anticonvulsant medications (Idris et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2.ClH/c1-3-16(21)19-15-9-11(4-5-14(15)17)18-12-6-10(2)7-13(20)8-12;/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKJOGIZYHKQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)

![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)